molecular formula C15H16O3 B6379790 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% CAS No. 1262001-06-8

5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95%

Cat. No. B6379790
CAS RN: 1262001-06-8
M. Wt: 244.28 g/mol
InChI Key: UJDFRWHSPXYECE-UHFFFAOYSA-N
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Description

5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% (5-MMP-2MP) is an aromatic compound belonging to the phenol family, which is widely used in various scientific research applications. It is an excellent starting material for the synthesis of various derivatives and has been used in the synthesis of various drugs, such as anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs. 5-MMP-2MP has been extensively studied in terms of its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% has been widely used in various scientific research applications, such as drug synthesis, organic synthesis, and biochemistry. It has been used as a starting material in the synthesis of various drugs, such as anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs. It has also been used in the synthesis of various organic compounds, such as dyes and fragrances. In addition, 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% has been used in the study of various biochemical processes, such as protein folding and enzyme catalysis.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% is not fully understood, but it is believed to be related to its ability to bind to certain enzymes and proteins, which can affect their activity. It is thought to interact with proteins and enzymes by forming hydrogen bonds and van der Waals forces, which can alter their structure and activity. In addition, 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% can also interact with other molecules, such as DNA, which can affect their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% are not fully understood, but it is believed to have various effects on the body. It is thought to have anti-inflammatory, anti-cancer, and antifungal properties, as well as having the ability to inhibit certain enzymes and proteins. In addition, it is believed to have the ability to modulate certain cellular processes, such as gene expression and cell proliferation.

Advantages and Limitations for Lab Experiments

5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments, such as its low toxicity, stability, and low cost. In addition, it is widely available and can be easily synthesized. However, there are also some limitations to its use in laboratory experiments, such as its low solubility in water and its potential to react with other molecules.

Future Directions

The potential future directions for 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% include further research into its mechanism of action and its biochemical and physiological effects. In addition, there is potential for further development of its synthesis method and its applications in drug synthesis and organic synthesis. There is also potential to explore its use in the study of various biochemical processes, such as protein folding and enzyme catalysis. Additionally, there is potential to explore its use in the treatment of various diseases, such as cancer, inflammation, and fungal infections. Finally, there is potential to explore its use in the development of various novel compounds and materials.

Synthesis Methods

5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis, the Stille reaction, and the Ullmann reaction. The Williamson ether synthesis is the most commonly used method for the synthesis of 5-(4-Methoxy-2-methylphenyl)-2-methoxyphenol, 95%, which involves the reaction of an alkyl halide with an alcohol in the presence of a base. The Stille reaction involves the reaction of an organostannane with an alkyl halide in the presence of a base, while the Ullmann reaction involves the reaction of an organocopper reagent with an alkyl halide in the presence of a base.

properties

IUPAC Name

2-methoxy-5-(4-methoxy-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10-8-12(17-2)5-6-13(10)11-4-7-15(18-3)14(16)9-11/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDFRWHSPXYECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685561
Record name 4,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262001-06-8
Record name 4,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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